LogD₇.₄ Reduction vs. Morpholine and Piperidine: Counterintuitive Lipophilicity Modulation
In a systematic medicinal chemistry analysis, replacing morpholine or piperidine with an azaspiro[3.3]heptane scaffold lowered measured logD₇.₄ values by as much as -1.0 log unit relative to the corresponding morpholine/piperidine analog, despite the net addition of a single carbon atom [1]. This effect is attributed to increased basicity of the spirocyclic amine and altered solvation energetics. The 1-oxa-6-azaspiro[3.3]heptane core, bearing an oxygen atom in the spiro-fused ring, is anticipated to exhibit comparable or enhanced logD reduction due to increased polarity and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | Class average reduction: up to -1.0 logD₇.₄ relative to morpholine/piperidine |
| Comparator Or Baseline | Morpholine, piperidine, piperazine analogs (baseline logD₇.₄ values vary by structure) |
| Quantified Difference | ΔlogD₇.₄ = up to -1.0 log unit (reduction) |
| Conditions | Measured logD₇.₄ in matched molecular pairs; systematic analysis of medicinal chemistry datasets [1] |
Why This Matters
Lower logD values correlate with reduced off-target toxicity, improved metabolic stability, and enhanced developability—critical parameters for lead optimization and procurement decisions.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. View Source
